molecular formula C8H15NO B6210080 N,N,3-trimethylcyclobutane-1-carboxamide, Mixture of diastereomers CAS No. 71473-97-7

N,N,3-trimethylcyclobutane-1-carboxamide, Mixture of diastereomers

Katalognummer: B6210080
CAS-Nummer: 71473-97-7
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: QUPNPSZGCNTBCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,3-trimethylcyclobutane-1-carboxamide, a mixture of diastereomers, is a compound characterized by a cyclobutane ring substituted with three methyl groups and a carboxamide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-trimethylcyclobutane-1-carboxamide typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 3,3-dimethylbutanoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with the amine to form the desired carboxamide.

Industrial Production Methods

Industrial production of N,N,3-trimethylcyclobutane-1-carboxamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity compounds suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

N,N,3-trimethylcyclobutane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions, typically using reagents like lithium aluminum hydride or sodium borohydride, can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide nitrogen, where alkyl or acyl groups replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

N,N,3-trimethylcyclobutane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex cyclobutane-containing molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, especially those targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and polymers with unique properties.

Wirkmechanismus

The mechanism of action of N,N,3-trimethylcyclobutane-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclobutane ring can induce strain in the molecular structure, affecting the compound’s reactivity and binding affinity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-dimethylcyclobutane-1-carboxamide: Lacks the additional methyl group on the cyclobutane ring, resulting in different steric and electronic properties.

    N,N,3-trimethylcyclopentane-1-carboxamide: Contains a cyclopentane ring instead of cyclobutane, leading to variations in ring strain and reactivity.

    N,N,3-trimethylcyclobutane-1-carboxylic acid: The carboxylic acid analog, which has different chemical reactivity and applications.

Uniqueness

N,N,3-trimethylcyclobutane-1-carboxamide is unique due to its specific substitution pattern on the cyclobutane ring, which influences its chemical behavior and potential applications. The presence of three methyl groups and a carboxamide functional group provides a distinct combination of steric and electronic effects, making it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

71473-97-7

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

N,N,3-trimethylcyclobutane-1-carboxamide

InChI

InChI=1S/C8H15NO/c1-6-4-7(5-6)8(10)9(2)3/h6-7H,4-5H2,1-3H3

InChI-Schlüssel

QUPNPSZGCNTBCS-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(C1)C(=O)N(C)C

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.